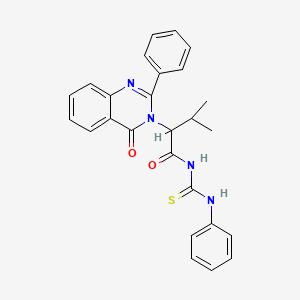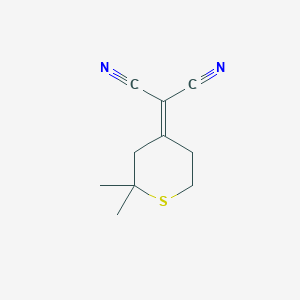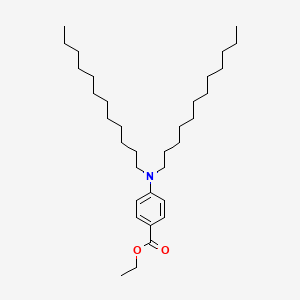
Ethyl 4-(didodecylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(didodecylamino)benzoate is an organic compound with the molecular formula C33H59NO2 It is an ester derivative of benzoic acid, featuring a long alkyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(didodecylamino)benzoate typically involves the esterification of 4-(didodecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent recycling techniques can further optimize the process, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(didodecylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of 4-(didodecylamino)benzoic acid.
Reduction: Formation of 4-(didodecylamino)benzyl alcohol.
Substitution: Formation of nitro, halo, or sulfonyl derivatives of this compound.
Scientific Research Applications
Ethyl 4-(didodecylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives
Mechanism of Action
The mechanism of action of Ethyl 4-(didodecylamino)benzoate involves its interaction with lipid membranes due to its amphiphilic structure. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A related compound with shorter alkyl chains, commonly used as a photoinitiator in UV-curing applications.
Ethyl benzoate: A simpler ester of benzoic acid, used as a flavoring agent and in organic synthesis.
Uniqueness
Ethyl 4-(didodecylamino)benzoate is unique due to its long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery and surfactant formulations. Its ability to undergo various chemical reactions also enhances its versatility in synthetic chemistry .
Properties
CAS No. |
65213-47-0 |
|---|---|
Molecular Formula |
C33H59NO2 |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
ethyl 4-(didodecylamino)benzoate |
InChI |
InChI=1S/C33H59NO2/c1-4-7-9-11-13-15-17-19-21-23-29-34(30-24-22-20-18-16-14-12-10-8-5-2)32-27-25-31(26-28-32)33(35)36-6-3/h25-28H,4-24,29-30H2,1-3H3 |
InChI Key |
DGOHIOBOCOOPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
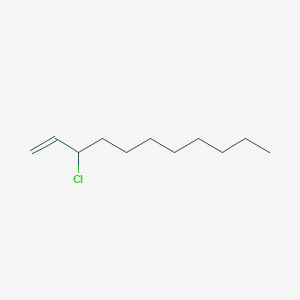
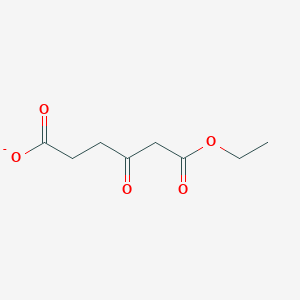
methanone](/img/structure/B14473048.png)

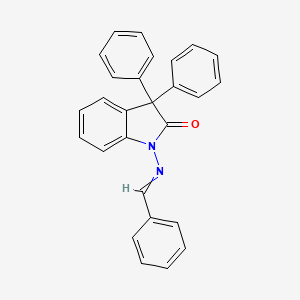
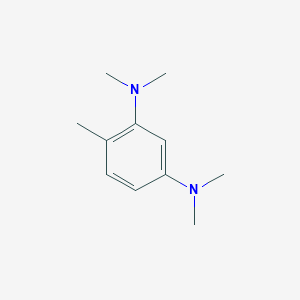
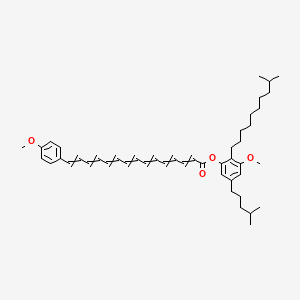

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)


